Triflusal-13C6
Description
Properties
Molecular Formula |
C4(13C6)H7F3O4 |
|---|---|
Molecular Weight |
254.11 |
Appearance |
Purity:98% HPLC; 99 atom % 13COff-white solid |
Synonyms |
2-(Acetyloxy)-4-(trifluoromethyl)benzoic Acid-13C6; α,α,α-Trifluoro-2,4-cresotic Acid Acetate-13C6; 2-Acetoxy-4-(trifluoromethyl)benzoic Acid-13C6; 2-Carboxy-5 -(trifluoromethyl)phenyl Acetate-13C6; Disgren-13C6; UR 1501-13C6, Triflusal-13C6. |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Triflusal 13c6
Strategies for Carbon-13 Isotope Incorporation in Organic Synthesis.
Incorporation of carbon-13 isotopes into organic molecules requires specialized synthetic strategies due to the high cost and limited availability of 13C-labeled starting materials compared to their natural abundance counterparts. General approaches involve utilizing commercially available 13C-enriched building blocks and incorporating them into the target molecule through specific chemical transformations.
Common 13C-labeled precursors include simple molecules such as 13CO2, 13CH3I, 13C-labeled acetylene, or pre-labeled aromatic ring systems like [U-13C6]-benzene or its derivatives. google.comimist.maacs.orgresearchgate.netchemrxiv.org The choice of strategy depends heavily on the structure of the target molecule and the desired position of the isotopic label. For compounds containing an aromatic ring, like Triflusal (B1683033), synthetic routes often involve building the molecule upon a pre-labeled aromatic precursor or constructing the labeled aromatic ring during the synthesis. chemrxiv.orgnih.govrsc.org Recent advancements also include carbon isotope exchange strategies that allow for the incorporation of isotopes at later stages of synthesis, often utilizing readily accessible C1-building blocks such as 13CO2. acs.orgresearchgate.net
Detailed Synthesis Route of Triflusal-13C6.
While a specific, detailed synthesis route for this compound is not widely documented in readily available public sources, a plausible synthetic pathway can be devised based on the known synthesis of Triflusal and general methodologies for incorporating carbon-13 labels into aromatic systems. A reported synthesis of [ring U-14C]-Triflusal provides a relevant route that can be adapted for 13C6 labeling by starting with a uniformly 13C-labeled benzene (B151609) derivative. osti.gov
The synthesis of Triflusal involves constructing the molecule with a trifluoromethyl group, a hydroxyl group (later acetylated), and a carboxylic acid group on a benzene ring. The 13C6 label on the benzene ring necessitates starting with a precursor that already contains the labeled aromatic core.
Precursor Selection and 13C6 Enrichment Techniques.
For the synthesis of this compound, a key precursor would be a 13C6-labeled benzene derivative appropriately substituted to allow for the subsequent introduction of the trifluoromethyl, hydroxyl, and carboxylic acid functionalities. A potential starting point, analogous to the 14C synthesis, could be [U-13C6]-aniline or a related compound that can be converted to a substituted [U-13C6]-benzene. osti.gov
Techniques for 13C6 enrichment of the starting material are typically carried out by specialized manufacturers of isotopically labeled compounds. These techniques might involve the synthesis of [U-13C6]-benzene from simpler 13C-labeled feedstocks, such as [13C2]-acetylene, which can be trimerized. google.com The chosen precursor should ideally be available with high isotopic enrichment (e.g., >99 atom % 13C) to maximize the yield of the desired labeled product. schd-shimadzu.comesschemco.com
Reaction Conditions and Optimization for Isotopic Labeling.
Adapting a synthesis route for isotopic labeling requires careful consideration of reaction conditions to ensure efficient incorporation of the expensive labeled atoms and minimize loss of isotopic purity. Based on the 14C synthesis of Triflusal, a potential sequence for the 13C6 analog could involve:
Conversion of a [U-13C6]-aniline derivative to a [U-13C6]-iodobenzene derivative. This might involve diazotization followed by iodide displacement. osti.gov
Introduction of the trifluoromethyl group onto the [U-13C6]-iodobenzene derivative. Trifluoromethylation reactions, often mediated by copper, can be employed. osti.gov
Functionalization of the [U-13C6]-trifluoromethylbenzene derivative to introduce the groups required for the salicylic (B10762653) acid structure. This could involve nitration, reduction to an amine, and conversion to a phenol (B47542). osti.gov
Carboxylation of the [U-13C6]-labeled phenol derivative to form the salicylic acid core. The Kolbe-Schmitt reaction, using carbon dioxide, is a classical method for this transformation. If 13CO2 is used in this step instead of starting with a pre-labeled ring, only the carboxyl carbon would be labeled. Since the target is this compound (ring labeled), the 13C6 label must be present in the aromatic precursor before this step. osti.gov
Acetylation of the phenolic hydroxyl group to yield this compound. osti.gov
Optimization of each reaction step is critical to maximize chemical yield and preserve isotopic integrity. Conditions such as temperature, pressure, reaction time, solvent, and catalyst choice must be carefully controlled. Given the cost of 13C-labeled precursors, reactions should be designed to be as atom-efficient as possible, minimizing side products and the need for extensive purification of intermediates.
Purification and Yield Optimization of this compound.
Purification of this compound and its labeled intermediates is essential to remove unlabeled or partially labeled impurities and byproducts. Standard organic chemistry purification techniques such as crystallization, distillation, and various chromatography methods (e.g., column chromatography, high-performance liquid chromatography - HPLC) would be employed. The choice of method depends on the physical and chemical properties of the compound and impurities at each stage.
Analysis of Isotopic Purity and Enrichment.
Confirming the successful incorporation of the 13C isotopes and determining the level of isotopic enrichment and purity are critical steps in the synthesis of this compound. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgwikipedia.orgomicronbio.comalmacgroup.comnih.govnih.govacs.orgresearchgate.netnih.gov
Mass Spectrometry, particularly high-resolution mass spectrometry (HRMS), is invaluable for determining the molecular weight and isotopic composition of the synthesized compound. rsc.orgalmacgroup.comnih.govresearchgate.netnih.gov By analyzing the mass-to-charge ratios (m/z) and relative intensities of the molecular ion and fragment ions, the presence and number of 13C atoms incorporated can be confirmed. The mass spectrum of this compound (C4(13C6)H7F3O4, MW 254.11) would show a significant shift in the molecular ion peak compared to unlabeled Triflusal (C10H7F3O4, MW 248.16), with the main peak appearing at m/z 254. esschemco.com Analysis of the isotopic cluster allows for the calculation of isotopic enrichment. rsc.orgalmacgroup.comresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, especially 13C NMR, provides direct evidence for the location of the 13C labels within the molecule. rsc.orgwikipedia.orgomicronbio.comnih.govacs.org A 13C NMR spectrum of uniformly labeled this compound would show enhanced signals for all six carbons in the benzene ring compared to a spectrum of unlabeled Triflusal. The integration of these signals relative to signals from unlabeled carbons (if any) or an internal standard can provide information on site-specific enrichment. omicronbio.comnih.govacs.org 1H NMR can also provide indirect evidence of 13C labeling through the observation of coupling between protons and adjacent 13C nuclei. omicronbio.com
Advanced Analytical Techniques for Characterization and Quantification of Triflusal 13c6
Mass Spectrometry (MS) Applications in Triflusal-13C6 Research
Mass spectrometry is a powerful tool in the analysis of pharmaceutical compounds and their metabolites, offering high sensitivity and selectivity. researchgate.netnih.govrsc.org Stable isotope-labeled compounds are widely used as internal standards in MS-based quantitative analysis to improve accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. medchemexpress.comrsc.org
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Labeled Species
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that are essential for determining the elemental composition of a compound and confirming its structure. semanticscholar.orgsigmaaldrich.com In the context of this compound, HRMS can be used to confirm the incorporation of the 13C isotopes and to elucidate the structures of labeled metabolites by providing precise mass information about the intact molecule and its fragments. semanticscholar.orgresearchgate.net This is particularly valuable when identifying novel metabolic products where the exact positions or number of incorporated labels might need verification. HRMS is also applied in the analysis and characterization of impurities in drug substances. semanticscholar.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used hyphenated technique for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma. researchgate.netrsc.orgresearchgate.netthermofisher.comnih.gov LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. rsc.org This technique is well-suited for quantifying this compound and its labeled metabolites, often using an unlabeled or differently labeled analog as an internal standard. medchemexpress.com
A method for the determination of unlabeled triflusal (B1683033) and its main metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in human plasma by LC-MS/MS has been established and validated. researchgate.net This method demonstrated good resolution and sensitivity, with no interference from plasma constituents. researchgate.net The mean absolute recovery for triflusal was 93.5 ± 4.2% and for HTB was 98.5 ± 3.1%. researchgate.net The lower limits of quantification (LLOQ) were 20 ng/ml for triflusal and 100 ng/ml for HTB in human plasma. researchgate.net Calibration curves were linear over a range of 0.02-5.0 µg/ml for triflusal and 0.1-200.0 µg/ml for HTB, with correlation coefficients exceeding 0.999. researchgate.net
Table 1: LC-MS/MS Quantitative Performance for Triflusal and HTB in Human Plasma
| Analyte | Mean Absolute Recovery (%) | Lower Limit of Quantification (LLOQ) | Linear Range | Correlation Coefficient (r) |
| Triflusal | 93.5 ± 4.2 | 20 ng/ml | 0.02-5.0 µg/ml | > 0.999 |
| HTB | 98.5 ± 3.1 | 100 ng/ml | 0.1-200.0 µg/ml | > 0.999 |
LC-MS/MS is also used for metabolite identification by analyzing fragmentation patterns of the labeled species. semanticscholar.orgsigmaaldrich.comnih.govacs.org By comparing the fragmentation of the labeled compound to that of the unlabeled standard, researchers can confirm the presence and position of the isotopic label within the metabolite structure. LC-MS has also been used to track the fate of 13C6 glucose carbons in metabolic studies, demonstrating its utility in tracing labeled compounds through biochemical pathways. northwestern.eduresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Labeled Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique typically used for the separation and detection of volatile and semi-volatile compounds. nih.govresearchgate.netmdpi.comresearchgate.net While Triflusal itself is not highly volatile, its potential volatile metabolites, if any, could be analyzed using GC-MS. One search result mentions GC-MS in the context of 4-Trifluoromethylsalicylic acid (Desacetyl Triflusal). nih.gov GC-MS is widely applied in metabolomics for the characterization of volatile metabolites. nih.govresearchgate.netmdpi.com If this compound is metabolized into volatile labeled products, GC-MS coupled with appropriate sample preparation techniques like solid-phase microextraction (SPME) could be employed for their analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules. semanticscholar.org Both 1H and 13C NMR are valuable for the characterization of labeled compounds like this compound. acs.orgesschemco.comesschemco.comrsc.orgfrontiersin.orgyoutube.comhmdb.cawashington.edulibretexts.org Certificates of Analysis for this compound and Desacetyl this compound often include 1H-NMR data to confirm their identity and purity. esschemco.comesschemco.com
13C NMR Spectroscopy for Labeling Confirmation and Positional Analysis
13C NMR spectroscopy is particularly useful for confirming the incorporation of the 13C label in this compound and its metabolites and for determining the specific positions of the labels within the molecular structure. semanticscholar.orgfrontiersin.orghmdb.calibretexts.orgnih.govmasterorganicchemistry.com Unlike 1H NMR, where the natural abundance of 1H is nearly 100%, the natural abundance of 13C is only about 1.1%. libretexts.org Enrichment with 13C at specific positions significantly enhances the signals for those carbons in the 13C NMR spectrum, allowing for clear identification of the labeled carbons. frontiersin.orglibretexts.org
13C NMR spectra provide chemical shifts that are characteristic of the electronic environment of each carbon atom in the molecule. acs.orgwashington.edulibretexts.org By comparing the 13C NMR spectrum of this compound to that of unlabeled triflusal, the carbons that have been enriched with 13C can be readily identified by their increased signal intensity. libretexts.org Furthermore, analysis of coupling patterns (though often simplified using broadband decoupling in routine 13C NMR) and the use of two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can help confirm the connectivity of carbon and hydrogen atoms and verify the positions of the labels. semanticscholar.orgacs.orgfrontiersin.orgyoutube.com
While standard 13C NMR peak areas are generally not used for quantitative analysis due to variations in relaxation times and Nuclear Overhauser Effects (NOE), the enhanced signal intensity from isotopic enrichment qualitatively confirms the presence of the label. libretexts.orgmasterorganicchemistry.com For positional analysis in metabolic studies, tracking the appearance of the 13C label in specific carbons of downstream metabolites using 13C NMR provides direct evidence of metabolic transformations and pathway activity. frontiersin.orglibretexts.orgnih.gov Position-specific isotope analysis using NMR can provide detailed insights into the intramolecular distribution of isotopes, offering an isotopic fingerprint of a molecule. nih.gov
Table 2: Analytical Techniques and Their Applications for this compound
| Technique | Primary Application(s) | Relevance to this compound |
| HRMS | Structural Elucidation, Accurate Mass Measurement | Confirming 13C incorporation, Elucidating structures of labeled metabolites. |
| IRMS | Isotope Ratio Measurement | Potential for metabolic tracing studies (often coupled with GC). |
| LC-MS/MS | Quantitative Analysis, Metabolite Identification | Quantification of this compound and labeled metabolites in biological samples, Identifying labeled metabolites. sigmaaldrich.comresearchgate.netnih.gov |
| GC-MS | Analysis of Volatile Compounds | Analysis of potential volatile labeled metabolites. nih.gov |
| 1H NMR | Structure Confirmation, Purity Assessment | Confirming the identity and purity of this compound and its labeled metabolites. esschemco.comesschemco.com |
| 13C NMR | Labeling Confirmation, Positional Analysis, Structure Elucidation | Confirming 13C enrichment, Determining label positions in metabolites, Structure verification. semanticscholar.orgfrontiersin.orglibretexts.orgnih.gov |
2D NMR Techniques (e.g., HSQC, HMBC) for Carbon Connectivity and Structural Assignment.
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), plays a vital role in the structural characterization of organic molecules, including isotopically labeled compounds like this compound sdsu.eduunl.educolumbia.edu. These techniques provide detailed information about the connectivity between atoms, which is essential for confirming the structure of synthesized labeled compounds and studying their transformations.
HSQC experiments reveal one-bond correlations between protons (¹H) and carbons (¹³C) sdsu.educolumbia.edu. In an HSQC spectrum, a cross-peak indicates a proton directly attached to a specific carbon atom. For this compound, an HSQC experiment would show correlations for each ¹H-¹³C pair where a proton is directly bonded to one of the six ¹³C-labeled carbon atoms. This is particularly useful for verifying that the ¹³C labels are at the intended positions within the molecule by correlating the known proton signals to their directly bonded labeled carbons.
Chromatographic Separations in this compound Studies.
Chromatographic techniques are fundamental for the analysis, purification, and isolation of this compound in various research applications csfarmacie.czresearchgate.netnih.govalsachim.comnih.gov. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Labeled Compound Isolation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and isolation of pharmaceutical compounds and their labeled counterparts csfarmacie.czresearchgate.netnih.govnih.gov. HPLC allows for the separation of this compound from synthesis impurities, related substances, or biological matrix components. The purity of this compound is often assessed by HPLC pharma-industry-review.comesschemco.com.
Typical HPLC methods for compounds like Triflusal involve using reversed-phase columns, such as C18 columns, with mobile phases consisting of mixtures of water or buffered aqueous solutions and organic solvents like acetonitrile (B52724) or methanol (B129727) chromedia.orglibretexts.org. Detection is commonly performed using UV-Visible spectrophotometry, given that Triflusal has a chromophore chromedia.org. For this compound, especially in quantitative bioanalysis or metabolic studies, HPLC is often coupled with Mass Spectrometry (MS), specifically LC-MS/MS. In this setup, HPLC separates the labeled compound (and potentially its labeled metabolites) before detection and quantification by the highly sensitive and selective mass spectrometer. The isotopic label (¹³C) allows for the clear differentiation of the labeled compound from its unlabeled endogenous counterparts or background noise in MS analysis pharma-industry-review.comchromatographyonline.com.
HPLC is also used for the isolation of this compound from reaction mixtures during its synthesis or from complex biological samples elementlabsolutions.com. Preparative HPLC can be employed to obtain highly pure this compound for use as a reference standard or in further experiments. The specific HPLC conditions (stationary phase, mobile phase composition, flow rate, detection wavelength) would be optimized based on the specific analytical or preparative goal.
Chiral Chromatography for Stereoisomer Analysis of Labeled Triflusal.
Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other biomol.comuni.lufishersci.ca. This technique is crucial in the pharmaceutical field because enantiomers of a drug can have different pharmacological activities, metabolism, and safety profiles uni.lu.
Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) itself does not possess a chiral center and is therefore an achiral molecule. As a result, Triflusal does not have stereoisomers, and chiral chromatography is not applicable for the separation of the parent Triflusal molecule or its isotopically labeled form, this compound, based on chirality.
However, if Triflusal is metabolized in the body to form metabolites that are chiral, then chiral chromatography could potentially be used to separate the enantiomers of those labeled metabolites, provided the ¹³C label is retained in the chiral metabolite. Studies involving the metabolism of this compound might therefore utilize chiral chromatography to analyze the stereoisomeric composition of any chiral labeled metabolites that are formed. Common chiral stationary phases used in HPLC include those based on polysaccharides, macrocyclic antibiotics, or Pirkle-type phases csfarmacie.czuni.luwikidoc.org.
Given that the core structure of this compound is that of achiral Triflusal, chiral chromatography would not be applied to the labeled parent compound itself, but could be relevant for analyzing chiral metabolites if they are produced and retain the isotopic label.
Pharmacokinetic and Biotransformation Studies Utilizing Triflusal 13c6 in Preclinical Models
In Vitro Metabolic Stability and Metabolite Profiling.
In vitro metabolic stability studies are crucial for predicting a compound's behavior in vivo and identifying potential metabolites. nuvisan.com These studies often utilize liver microsomes and hepatocytes, which contain key drug-metabolizing enzymes. nuvisan.comevotec.comnih.gov
Microsomal Stability Studies using Triflusal-13C6.
Liver microsomes are subcellular fractions rich in enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), which are involved in Phase I and some Phase II metabolism. nih.govevotec.comthermofisher.com Studies using this compound in liver microsomes would involve incubating the labeled compound with microsomal preparations, typically from different animal species (e.g., rat, mouse, dog) to assess species-specific metabolism. nuvisan.comthermofisher.com The disappearance of the parent compound, this compound, over time is monitored using mass spectrometry. evotec.comnih.gov A faster disappearance indicates lower metabolic stability and potentially higher clearance in vivo. nuvisan.comnih.gov While the provided search results discuss triflusal (B1683033) metabolism generally, specific data on microsomal stability studies using this compound were not explicitly detailed. However, the principle of using labeled substrates in such studies is well-established for accurate quantification and tracking.
Hepatocyte Incubation Studies for Metabolite Identification with Isotopic Tracers.
Hepatocytes, isolated liver cells, are a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes within an intact cellular environment. evotec.comeuropa.eu Incubating this compound with hepatocytes allows for a more comprehensive assessment of its metabolic fate, including the formation of conjugated metabolites. evotec.comresearchgate.net The isotopic label helps in distinguishing metabolites of this compound from endogenous compounds during analysis by mass spectrometry. researchgate.netdiva-portal.org
Triflusal is known to be rapidly biotransformed into its main metabolite, HTB, primarily through deacetylation in the liver. nih.govdrugbank.comnih.govresearchgate.net Hepatocyte studies with this compound would aim to confirm this metabolic pathway and identify other potential metabolites, including conjugated forms like glucuronides, which have been observed for HTB. drugbank.comnih.govutoronto.ca The use of the 13C6 label allows for precise tracking of the carbon skeleton of triflusal through its metabolic transformations. While specific data from this compound hepatocyte studies were not found, general principles of hepatocyte incubation for metabolite identification using labeled compounds apply. researchgate.netdiva-portal.org
Enzymatic Reaction Kinetic Analysis with Labeled Substrate.
Enzymatic reaction kinetic analysis with a labeled substrate like this compound can provide insights into the specific enzymes involved in its metabolism and their catalytic efficiency. nih.gov By incubating this compound with isolated enzymes or enzyme systems (like microsomes or recombinant enzymes expressing specific CYP or UGT isoforms) and measuring the rate of metabolite formation or substrate depletion at varying substrate concentrations, kinetic parameters such as Km and Vmax can be determined. This helps in understanding the enzyme-substrate affinity and the maximum metabolic capacity. While the primary metabolic step for triflusal is deacetylation to HTB, which is likely mediated by esterases, further metabolism of HTB by CYP or UGT enzymes could also be investigated using labeled HTB or this compound if the deacetylation is the rate-limiting step. The search results highlight the importance of identifying enzymes involved in drug metabolism to predict potential drug interactions. nih.govqps.com
In Vivo Pharmacokinetic Profiling in Animal Models using 13C6.
In vivo pharmacokinetic studies in animal models are essential to understand the systemic exposure, distribution, and elimination of a drug and its metabolites in a living organism. biotechfarm.co.ilfda.govwalshmedicalmedia.com The use of this compound in these studies allows for accurate quantification of the administered compound and its labeled metabolites in biological matrices like plasma, urine, and tissues, even in the presence of endogenous compounds or potential unlabeled triflusal from environmental sources.
Absorption, Distribution, and Elimination Studies with this compound.
Studies involving the administration of this compound to animal models (e.g., rats, mice, dogs) would provide crucial data on its absorption rate and extent, distribution throughout the body, and routes and rates of elimination. biotechfarm.co.ilfda.govwalshmedicalmedia.comnih.gov By collecting blood, urine, and fecal samples at various time points and analyzing them using sensitive mass spectrometry techniques capable of detecting the 13C6 label, researchers can determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability. cellcarta.comnih.govresearchgate.netbiotechfarm.co.il
Triflusal is known to be rapidly absorbed and extensively metabolized to HTB. nih.govresearchgate.net In vivo studies with this compound would allow for the simultaneous tracking and quantification of both the parent compound and the labeled HTB metabolite, providing a clear picture of the metabolic conversion and the exposure to the active metabolite. The elimination of triflusal and HTB is primarily renal, with some excretion of the HTB-glycine conjugate. nih.govdrugbank.comnih.govresearchgate.net this compound studies would confirm these elimination pathways and quantify the amount of labeled compound and metabolites excreted.
While the provided search results offer general pharmacokinetic data for triflusal and HTB in humans nih.govresearchgate.net, specific data from in vivo studies using this compound in animal models were not found. However, the methodology of using labeled compounds for in vivo ADME studies is a standard practice in preclinical drug development. fda.govwalshmedicalmedia.com
Tissue Distribution and Organ Accumulation Analysis of Labeled Compound.
Tissue distribution studies with this compound involve administering the labeled compound to animals and then collecting various tissues and organs at different time points after administration. fda.goveurofinsdiscoveryservices.com By measuring the concentration of this compound and its labeled metabolites in these tissues using mass spectrometry, the distribution pattern and potential accumulation in specific organs can be determined. fda.goveurofinsdiscoveryservices.com This information is vital for assessing potential target organ exposure and understanding the pharmacological and toxicological profile of the compound. fda.gov
Given that triflusal is rapidly metabolized to HTB, tissue distribution studies with this compound would likely focus on the distribution of the labeled HTB metabolite. The search results indicate that HTB binds extensively to plasma proteins hellenicjcardiol.org, which can influence its distribution into tissues. Studies with the labeled compound would provide quantitative data on tissue concentrations, complementing the plasma pharmacokinetic data.
Again, specific data from tissue distribution studies using this compound were not found in the provided search results, but the methodology is standard for preclinical evaluation using labeled compounds. fda.goveurofinsdiscoveryservices.com
Interactive Data Tables (Illustrative)
Below are examples of how interactive data tables could be presented if specific quantitative data from studies using this compound were available. These tables would allow users to sort, filter, and potentially visualize the data.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes (Illustrative Data)
| Species | Incubation Time (min) | % Parent Remaining | Half-life (t1/2) (min) |
| Rat | 0 | 100 | - |
| Rat | 15 | 75 | ~45 |
| Rat | 30 | 50 | ~30 |
| Dog | 0 | 100 | - |
| Dog | 15 | 90 | ~90 |
| Dog | 30 | 80 | ~60 |
Note: This table contains illustrative data to demonstrate the format of an interactive table. Actual data from this compound studies would be presented here.
Table 2: Metabolite Profiling of this compound in Hepatocyte Incubations (Illustrative Data)
| Species | Metabolite (Labeled) | Proposed Biotransformation | Relative Abundance (%) |
| Rat | HTB-13C6 | Deacetylation | High |
| Rat | HTB-13C6 Glucuronide | Glucuronidation | Medium |
| Dog | HTB-13C6 | Deacetylation | High |
| Dog | HTB-13C6 Sulfate | Sulfation | Low |
Note: This table contains illustrative data to demonstrate the format of an interactive table. Actual data from this compound studies would be presented here.
Table 3: In Vivo Pharmacokinetic Parameters of this compound and HTB-13C6 in Animal Models (Illustrative Data)
| Species | Compound | Cmax (µg/mL) | Tmax (h) | AUC0-inf (µg*h/mL) | Half-life (h) |
| Rat | This compound | 5.2 | 0.5 | 8.5 | 0.8 |
| Rat | HTB-13C6 | 45.1 | 1.5 | 310.2 | 12.1 |
| Dog | This compound | 3.1 | 0.7 | 6.9 | 1.2 |
| Dog | HTB-13C6 | 38.7 | 2.0 | 280.5 | 15.5 |
Note: This table contains illustrative data to demonstrate the format of an interactive table. Actual data from this compound studies would be presented here.
Table 4: Tissue Distribution of Labeled Compounds After this compound Administration (Illustrative Data)
| Species | Tissue | Labeled Triflusal Concentration (ng/g) | Labeled HTB Concentration (ng/g) |
| Rat | Liver | 15.3 | 155.8 |
| Rat | Kidney | 10.1 | 120.4 |
| Rat | Brain | 1.2 | 5.6 |
| Dog | Liver | 12.1 | 130.2 |
| Dog | Kidney | 8.9 | 105.1 |
| Dog | Brain | 0.9 | 4.1 |
Note: This table contains illustrative data to demonstrate the format of an interactive table. Actual data from this compound studies would be presented here.
Excretion Pathways and Metabolic Excretion Profiles.
Studies investigating the excretion pathways and metabolic excretion profiles of a drug candidate in preclinical models typically employ labeled compounds to achieve a comprehensive understanding of how the drug and its metabolites are eliminated from the body. Using a 13C-labeled compound like this compound allows researchers to track the excretion of the administered dose via primary routes such as urine and feces, and potentially other minor routes. By administering this compound to preclinical species (e.g., rodents, dogs), the total radioactivity (in the case of radiolabeling, though 13C is a stable isotope and detected by mass difference) or, more relevantly for 13C, the presence and quantity of the labeled compound and its labeled metabolites can be measured in collected excreta over time. bioivt.comnih.gov
Analysis of urine and fecal samples using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of the parent compound (this compound) and its labeled metabolites. biorxiv.orgfrontiersin.orgfrontiersin.org This provides a metabolic excretion profile, detailing the proportion of the dose excreted as the parent drug versus various metabolites, and the timeline of this excretion. The presence of labeled carbon in the excreta confirms that the detected substances are derived from the administered this compound. Studies involving bile duct cannulation can further elucidate the extent of biliary excretion, which is crucial for understanding fecal elimination, particularly for compounds undergoing enterohepatic circulation. bioivt.com While the general methodology is clear, specific data on the excretion balance and profiles of this compound in preclinical species were not found in the provided search results.
Elucidation of Triflusal Metabolic Pathways using 13C6 Labeling.
Isotopic labeling, such as with this compound, is invaluable for elucidating the metabolic pathways a drug undergoes in vivo. By tracking the fate of the 13C label through various enzymatic transformations, researchers can identify how the parent compound is biotransformed into different metabolites. nih.govresearchgate.net The 13C atoms serve as intrinsic tracers, allowing for the differentiation of drug-related peaks from endogenous compounds during mass spectrometric analysis. frontiersin.org This is particularly useful in complex biological matrices where numerous endogenous substances are present.
Identification of Phase I and Phase II Metabolites (e.g., HTB) with Isotopic Tracers.
The use of this compound significantly aids in the identification of both Phase I (functionalization) and Phase II (conjugation) metabolites. Phase I metabolism often involves oxidation, reduction, or hydrolysis, while Phase II metabolism typically involves conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866). nih.gov When this compound undergoes metabolism, the 13C label is incorporated into the resulting metabolites. Analyzing biological samples (e.g., plasma, urine, tissue extracts) from preclinical models dosed with this compound using high-resolution LC-MS allows for the detection of compounds containing the characteristic 13C isotopic signature. biorxiv.orgfrontiersin.orgmdpi.com
The mass difference introduced by the 13C atoms (each 13C atom adds approximately 1.00335 Da compared to 12C) facilitates the identification of potential metabolites by searching for compounds with the expected mass shift relative to the unlabeled parent drug or known metabolic fragments. For instance, if HTB (hydroxy-Triflusal benzoic acid) is a metabolite of this compound, it would retain the 13C label(s) from the portion of the molecule that forms HTB, resulting in a unique mass isotopomer distribution detectable by MS. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the labeled metabolites and piece together their structures, confirming the sites of metabolic transformation. While the general approach for identifying metabolites like HTB using 13C tracers is a standard practice in DMPK, specific findings on the identification and structural elucidation of this compound metabolites, including HTB, in preclinical studies were not detailed in the consulted literature.
Deconvolution of Complex Metabolic Networks.
Complex metabolic networks involve multiple interconnected pathways and enzymatic reactions. Tracing the flow of isotopes from a labeled substrate like this compound through these networks provides crucial information about the activity and interplay of different metabolic routes. biorxiv.org By analyzing the mass isotopomer distributions (MIDs) of various downstream metabolites, researchers can infer the relative contributions of different pathways to the formation of these metabolites. nih.govresearchgate.net The pattern of 13C labeling within a metabolite provides a signature that reflects the specific metabolic reactions it has undergone and the origin of its carbon atoms. Computational tools and software are used to analyze the complex MS data and deconvolute the contributions of different pathways to the observed labeling patterns. biorxiv.orgfrontiersin.org This helps in understanding the major routes of Triflusal metabolism and identifying alternative or less significant pathways. Although 13C tracing is a powerful technique for this purpose, specific applications of this compound for the deconvolution of its complex metabolic network in preclinical models were not described in the search results.
Isotopic Tracer Applications in Metabolic Flux Analysis.
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network in living cells or organisms. nih.govd-nb.infofrontiersin.orgnih.govdiva-portal.orgnih.govnih.gov 13C-labeled tracers are fundamental to MFA. By administering a labeled substrate like this compound and measuring the resulting mass isotopomer distributions of intracellular metabolites over time, researchers can use mathematical models of the metabolic network to estimate the rates at which different reactions are occurring. biorxiv.orgnih.govnih.gov
Mechanistic Investigations of Triflusal Action at the Molecular and Cellular Level with 13c6
Target Binding and Interaction Studies using Labeled Triflusal (B1683033)
Investigating how Triflusal interacts with its molecular targets is crucial for understanding its pharmacological action. Labeled Triflusal, such as Triflusal-¹³C₆, serves as a powerful tool in these studies, allowing for sensitive and specific detection of binding events and interactions with target proteins.
Ligand-Receptor Binding Assays with Triflusal-¹³C₆
Ligand-receptor binding assays are fundamental techniques used to characterize the interaction between a drug (ligand) and its specific binding site on a receptor or enzyme creative-diagnostics.comswordbio.commesoscale.com. These assays typically involve incubating a labeled ligand with the target molecule and measuring the amount of bound ligand. The use of Triflusal-¹³C₆ in such assays offers significant advantages, particularly when coupled with mass spectrometry detection.
In a typical binding assay, increasing concentrations of Triflusal-¹³C₆ would be incubated with purified target protein or cell membranes expressing the target. After allowing sufficient time for binding to reach equilibrium, unbound ligand is separated from the bound complex. The amount of bound Triflusal-¹³C₆ is then quantified using mass spectrometry. The ¹³C label provides a unique mass-to-charge ratio for Triflusal-¹³C₆, allowing it to be distinguished from endogenous compounds or unlabeled Triflusal if present. This enables accurate determination of binding affinity (Kd) and the number of binding sites (Bmax).
While specific data tables from studies using Triflusal-¹³C₆ in ligand-receptor binding assays were not found, the methodology using ¹³C-labeled ligands detected by mass spectrometry is a standard approach for highly accurate and sensitive binding measurements, especially in complex biological matrices.
Enzyme Inhibition Kinetics and Mechanism (e.g., COX-1) using Labeled Substrate/Inhibitor
Triflusal is known to irreversibly inhibit COX-1 by acetylation nih.govdrugbank.com. Studying the kinetics and mechanism of this inhibition is vital. ¹³C-labeled compounds can be employed in enzyme kinetics studies, either as a labeled substrate to monitor reaction rates in the presence of the inhibitor or as a labeled inhibitor (Triflusal-¹³C₆) to directly study its interaction with the enzyme.
In the case of COX-1 inhibition by Triflusal-¹³C₆, researchers could incubate the enzyme with the labeled inhibitor and then analyze the enzyme for covalent modification by Triflusal-¹³C₆ using mass spectrometry. The presence of the ¹³C label on the Triflusal moiety attached to COX-1 would provide definitive evidence of covalent binding and help identify the specific amino acid residue(s) modified. This is particularly powerful for irreversible inhibitors like Triflusal.
Alternatively, if a ¹³C-labeled substrate of COX-1 (e.g., ¹³C-Arachidonic acid) were used, the inhibition by unlabeled or labeled Triflusal could be monitored by measuring the decrease in the production of ¹³C-labeled prostaglandins (B1171923) or thromboxanes using mass spectrometry. This approach allows for precise determination of inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive). sci-hub.se
Protein Adduct Formation and Characterization via ¹³C₆ (e.g., with Ubiquitin, HSA)
Drugs and their metabolites can sometimes form covalent adducts with proteins, which can be relevant for efficacy, toxicity, or immunogenicity. Triflusal is highly bound to plasma proteins, approximately 99%, primarily to human serum albumin (HSA) drugbank.comfrontiersin.org. Furthermore, the active metabolite of Triflusal, HTB, has been shown to form photoadducts with ubiquitin upon UV irradiation frontiersin.org.
The use of Triflusal-¹³C₆ is invaluable for studying protein adduct formation. If Triflusal or its metabolite forms a covalent bond with a protein like HSA or Ubiquitin, the ¹³C label remains attached to the drug moiety within the adduct. Mass spectrometry can then be used to identify and characterize these protein adducts. nih.govnih.gov
For instance, in studies investigating adduct formation with HSA, purified HSA could be incubated with Triflusal-¹³C₆ or its ¹³C-labeled metabolite. Following incubation, the protein could be digested with proteases, and the resulting peptides analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Peptides containing the ¹³C-labeled drug adduct would have a distinct mass shift compared to their unlabeled counterparts, allowing for their identification and localization of the modification site on the protein sequence. This approach was used to identify cyanide adducts on HSA using ¹⁴CN nih.gov.
Similarly, investigating the photoadduct formation of the ¹³C-labeled Triflusal metabolite (Desacetyl triflusal-¹³C₆) with ubiquitin could provide more precise data on the stoichiometry and specific lysine (B10760008) residues involved in the adduction process compared to using unlabeled compounds frontiersin.org.
While detailed research findings specifically on Triflusal-¹³C₆ adduct formation with HSA were not found, studies on protein binding and metabolite adduct formation highlight the potential utility of the ¹³C₆ label for definitive identification and characterization of such interactions using advanced mass spectrometry techniques.
Cellular Uptake and Intracellular Fate of Triflusal-¹³C₆
Understanding how Triflusal enters cells and where it localizes intracellularly is critical for elucidating its cellular mechanisms of action and potential off-target effects. Labeled compounds are essential tools for tracking the movement and distribution of drugs within living cells.
Membrane Permeability Assays with Labeled Compound
Cellular uptake begins with the drug crossing the cell membrane. Membrane permeability assays measure the rate and extent to which a compound can pass through biological membranes ufz.degardp.org. Using Triflusal-¹³C₆ in these assays allows for accurate quantification of the amount of drug that permeates the membrane.
Assays using cell monolayers (e.g., Caco-2 cells) or artificial membrane systems are commonly employed to assess membrane permeability ufz.de. By applying Triflusal-¹³C₆ to one side of the membrane and measuring its appearance on the other side over time using mass spectrometry, researchers can determine the permeability coefficient. The ¹³C label ensures that only Triflusal is being measured, without interference from endogenous substances. nih.govmdpi.comnih.gov
Such studies using Triflusal-¹³C₆ could provide quantitative data on how readily Triflusal crosses different types of cell membranes, which is influenced by factors like lipophilicity and the presence of transporters.
Intracellular Compartmentalization Studies using Triflusal-¹³C₆
Once inside the cell, a drug may distribute to various intracellular compartments, such as the cytoplasm, nucleus, mitochondria, or lysosomes wikipedia.orgmdpi.comsavemyexams.com. Intracellular compartmentalization can significantly impact a drug's access to its target, its metabolism, and its potential for off-target effects. Using Triflusal-¹³C₆ allows researchers to track its distribution within these compartments.
Techniques such as cellular fractionation combined with mass spectrometry can be used to determine the concentration of Triflusal-¹³C₆ in different cellular organelles. Cells are incubated with Triflusal-¹³C₆, and then carefully lysed and fractionated to separate the various compartments. The amount of Triflusal-¹³C₆ in each fraction is then quantified by mass spectrometry, leveraging the unique mass of the labeled compound. nih.govnih.govbiorxiv.orgmdpi.comunab.cl
Alternatively, advanced imaging techniques like Secondary Ion Mass Spectrometry (SIMS) can potentially be used to visualize the distribution of ¹³C-labeled compounds within cells at a high spatial resolution, providing direct visual evidence of Triflusal-¹³C₆ localization.
While specific detailed findings on the intracellular compartmentalization of Triflusal-¹³C₆ were not found, the application of ¹³C labeling in conjunction with techniques like cellular fractionation and mass spectrometry is a powerful approach to map the intracellular fate of drugs.
Efflux Transporter Interactions and Mechanisms
The interaction of pharmaceutical compounds with efflux transporters is a critical aspect of drug disposition, influencing absorption, distribution, metabolism, and excretion. Efflux transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP), play a significant role in pumping substrates out of cells, acting as biological barriers and contributing to multidrug resistance sigmaaldrich.comuni.luthermofisher.cominnexscientific.com. While the general mechanisms of efflux transporters are well-documented, specific detailed research findings on the direct interaction of Triflusal or its labeled form, Triflusal-13C6, with these transporters were not extensively detailed in the consulted literature. Investigations utilizing labeled compounds like this compound could potentially provide valuable data on whether Triflusal is a substrate for, or an inhibitor of, specific efflux transporters, thereby elucidating potential mechanisms of transport and distribution at the cellular level.
Modulation of Biochemical Pathways and Signaling Cascades
Impact on Prostaglandin (B15479496) and Thromboxane (B8750289) A2 Synthesis using Labeled Precursors
A primary mechanism of Triflusal's antiplatelet action involves the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial in the synthesis of prostaglandins and thromboxane A2 (TXA2). COX-1 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to TXA2 in platelets by thromboxane synthase uni.lunih.gov. TXA2 is a potent inducer of platelet aggregation and vasoconstriction uni.lunih.gov. Triflusal, similar to aspirin (B1665792), inhibits COX-1, thereby reducing the production of TXA2 and consequently inhibiting platelet aggregation uni.lu. Studies have indicated that Triflusal is less potent than aspirin in inhibiting cyclooxygenase and prostaglandin biosynthesis.
The use of labeled precursors, such as isotopically labeled arachidonic acid, in conjunction with labeled Triflusal (this compound), could provide detailed insights into how Triflusal and its metabolites interfere with the enzymatic steps of the arachidonic acid pathway. Such studies could quantify the extent of inhibition at specific points in the synthesis cascade and track the incorporation of the labeled precursor in the presence of Triflusal.
Effects on Cyclic Nucleotide (cAMP) Pathways via Phosphodiesterase Inhibition
Beyond its effects on the COX-1/TXA2 pathway, Triflusal and its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been shown to interfere with phosphodiesterase (PDE) activity uni.lu. Inhibition of PDE leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) uni.lu. Elevated cAMP levels play a critical role in inhibiting platelet activation and aggregation by reducing intracellular calcium mobilization uni.lu. This dual mechanism of action, involving both COX-1 inhibition and PDE inhibition, contributes to Triflusal's antiplatelet efficacy uni.lu. Studies have shown that Triflusal is significantly more potent than aspirin as an inhibitor of cAMP phosphodiesterase.
Role of Triflusal and its Metabolites in Nitric Oxide Synthesis and NF-κB Pathway Modulation
Triflusal has been reported to influence nitric oxide (NO) synthesis and modulate the NF-κB pathway. Triflusal can increase nitric oxide synthesis, particularly in neutrophils. Nitric oxide is a vasodilator and also plays a role in inhibiting platelet aggregation.
Furthermore, Triflusal and its metabolite HTB have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses, including those encoding cytokines and adhesion molecules. Inhibition of NF-κB activation by Triflusal can lead to a downregulation of pro-inflammatory mediators, contributing to its potential anti-inflammatory effects. Studies in preclinical models have demonstrated that Triflusal can downregulate glial activation and the expression of NF-κB-regulated pro-inflammatory genes.
Antioxidant and Neuroprotective Mechanisms in Preclinical Models
Triflusal has demonstrated antioxidant and neuroprotective properties in preclinical models uni.lu. Oxidative stress is implicated in the pathogenesis of various conditions, including atherosclerosis and thrombosis uni.lu. Triflusal has been shown to scavenge reactive oxygen species (ROS), helping to protect the vascular endothelium uni.lu.
In models of anoxia-reoxygenation in rat brain slices, Triflusal decreased cell death and reduced oxidative stress parameters, such as lipid peroxidation. Its metabolite, HTB, also contributes to these effects and may enhance the endogenous glutathione (B108866) antioxidant system. These antioxidant properties are believed to contribute to Triflusal's neuroprotective effects observed in preclinical models of cerebral ischemia and excitotoxicity. Studies have shown that Triflusal can reduce brain lesions and exhibit neuroprotective action against anoxia-reoxygenation damage.
The use of this compound in these preclinical models could facilitate the tracing of the compound and its metabolites within brain tissue, providing more precise data on their distribution, metabolism, and direct interaction with targets involved in antioxidant and neuroprotective pathways.
Comparative Studies: Triflusal 13c6 Vs. Active Metabolites or Analogs
Comparative Pharmacokinetics and Biotransformation of Labeled Compounds.
Studies involving stable isotope-labeled triflusal (B1683033), such as Triflusal-13C6, alongside unlabeled triflusal and its metabolites like HTB, are crucial for understanding their pharmacokinetic profiles and biotransformation pathways. While the provided search results discuss the pharmacokinetics of unlabeled triflusal and HTB extensively, they primarily highlight the use of labeled compounds as internal standards for analytical accuracy rather than directly comparing the pharmacokinetics of the labeled versus unlabeled forms as the primary objective.
Unlabeled triflusal is rapidly absorbed and quickly metabolized, primarily in the liver, to its main active metabolite, HTB, through deacetylation. drugbank.comnih.gov Triflusal has a short half-life, while HTB has a significantly longer half-life, contributing to the prolonged antiplatelet effect observed with triflusal administration. drugbank.comnih.gov
Data on the pharmacokinetics of unlabeled triflusal and its main metabolite HTB in healthy subjects show distinct profiles:
| Compound | Cmax (µg/ml) | Tmax (h) | Elimination Half-life (h) | Clearance (L/h) |
| Triflusal | 11.6 ± 1.7 nih.gov | 0.88 ± 0.26 nih.gov | 0.55 nih.gov | 45.5 ± 11.0 nih.gov |
| HTB | 92.7 ± 17.1 nih.gov | 4.96 ± 1.37 nih.gov | 34.3 ± 5.3 nih.gov | 0.18 ± 0.04 nih.gov |
These studies, often utilizing techniques like HPLC or LC-MS/MS for quantification, demonstrate the rapid conversion of triflusal to HTB and the sustained presence of the active metabolite. nih.govnih.gov The use of stable isotope-labeled internal standards like this compound and Desacetyl this compound in such LC-MS/MS methods enhances the accuracy of quantifying both the parent drug and its metabolite in biological matrices. researchgate.netmdpi.com
Comparative Mechanistic Activity at Molecular Targets.
Triflusal exerts its antiplatelet effects primarily by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, similar to aspirin (B1665792), thereby preventing the formation of thromboxane (B8750289) A2. nih.govwikipedia.orgdrugbank.com However, triflusal is noted for sparing the arachidonic acid pathway in endothelial cells and promoting nitric oxide production, contributing to its favorable profile. nih.govdrugbank.com Its active metabolite, HTB, also possesses antiplatelet properties in vitro. drugbank.comnih.gov
Impact of Isotopic Labeling on Compound Behavior (e.g., Kinetic Isotope Effects).
Isotopic labeling can, in certain cases, influence reaction rates through kinetic isotope effects (KIEs). csbsju.eduillinois.edummcmodinagar.ac.in A kinetic isotope effect occurs when the substitution of an atom with a heavier isotope affects the rate of a chemical reaction. csbsju.edummcmodinagar.ac.in This effect is most pronounced when the isotopic substitution is at a bond that is being broken or formed in the rate-determining step of a reaction (primary kinetic isotope effect). csbsju.edu
For 13C labeling, the mass difference compared to 12C is about 8%, which generally leads to smaller kinetic isotope effects compared to deuterium (B1214612) (2H) substitution for hydrogen (1H), where the mass difference is 100%. mmcmodinagar.ac.in While KIEs can provide valuable insights into reaction mechanisms, studies specifically detailing the kinetic isotope effects of this compound or its metabolite (Desacetyl this compound) in the context of their biotransformation or interaction with biological targets were not found in the provided search results. escholarship.orgic.ac.uk
The primary application of this compound highlighted in the search results is its use as a stable isotope-labeled internal standard in analytical methods like LC-MS/MS for the accurate quantification of unlabeled triflusal and its metabolites in biological samples. researchgate.netpharmaffiliates.comalsachim.com In this application, the similar chemical behavior and chromatographic properties of the labeled internal standard and the unlabeled analyte are advantageous, while any minor isotopic effects on reaction rates are typically not the focus.
Applications of Triflusal 13c6 in Advanced Biomedical Research
Development of Bioanalytical Methods for Triflusal (B1683033) and its Metabolites using 13C6 as Internal Standard
The development of sensitive, specific, and accurate bioanalytical methods is fundamental for quantifying drugs and their metabolites in biological matrices such as plasma, urine, and tissues. Stable isotopically labeled (SIL) compounds, such as Triflusal-13C6, are considered highly appropriate internal standards in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The use of this compound as an internal standard in LC-MS/MS assays for Triflusal and its metabolites is a preferred approach in antiplatelet drug research and metabolic stability testing in cardiovascular studies. pharma-industry-review.com
The principle behind using a SIL internal standard is that it behaves almost identically to the unlabeled analyte throughout the sample preparation and analysis process, compensating for potential variations in extraction efficiency, matrix effects, and ionization variability in the mass spectrometer. researchgate.net This co-elution and similar ionization behavior between the labeled internal standard and the unlabeled analyte helps to ensure the accuracy and reproducibility of the quantitative measurements. While minor differences in retention time can occur due to the isotope effect, a properly validated method accounts for these factors. researchgate.net this compound serves as an essential resource for quantitative bioanalysis in pharmaceutical research and development, ensuring isotopic purity and structural integrity. pharma-industry-review.com It is listed as a stable labeled standard for pharmaceutical applications. schd-shimadzu.com
Use in Preclinical Model Development and Validation for Thromboembolic Research
Preclinical research plays a vital role in evaluating the efficacy and safety of potential therapeutic agents before human trials. In the context of thromboembolic research, preclinical models are used to study the mechanisms of clot formation and evaluate the antithrombotic effects of compounds like Triflusal. While direct studies specifically detailing the use of this compound in preclinical models for thromboembolic research were not extensively found, the application of stable isotope-labeled compounds in preclinical drug development is well-established.
Triflusal itself has been studied in clinical trials for the prevention of thromboembolic events, such as deep vein thrombosis after surgery and thromboembolism after bioprosthetic valve replacement, demonstrating its relevance in this therapeutic area. nih.govnih.gov The active metabolite of Triflusal is 2-hydroxy-4-trifluoromethyl-benzoic acid. wikipedia.org Understanding the pharmacokinetics and metabolism of Triflusal and its active metabolite in preclinical species is crucial for developing and validating these models. This compound, as a tool for metabolic stability testing and quantitative bioanalysis in cardiovascular studies, is implicitly valuable in preclinical model development. pharma-industry-review.com By using this compound, researchers can accurately quantify the parent drug and its metabolites in biological samples from animal models, providing essential data on absorption, distribution, and elimination within these systems. This data is critical for establishing pharmacokinetic/pharmacodynamic relationships and validating the relevance of the preclinical model to the human condition.
Contribution to Understanding Drug Metabolism and Disposition (DMD) through Isotopic Tracing
Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems, including the metabolism and disposition of drugs. nih.gov By labeling specific atoms within a drug molecule, researchers can track the fate of these labeled atoms through metabolic pathways, gaining insights into how the drug is transformed and eliminated by the body. nih.govrsc.orgnih.gov this compound is specifically used in ADME (Absorption, Distribution, Metabolism, Excretion) studies, which are a core component of DMD research. pharma-industry-review.com
The use of this compound allows for the accurate identification and quantification of metabolites. As Triflusal is metabolized by esterases to its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid, and potentially other compounds, isotopic tracing with this compound enables researchers to follow the metabolic cascade. wikipedia.org The distinct mass of the 13C-labeled atoms in this compound and its metabolites allows for their differentiation from endogenous compounds and unlabeled drug/metabolites using mass spectrometry. This is particularly useful in complex biological matrices. nih.gov Isotopic tracing can reveal metabolic mechanisms and provide quantitative estimation of metabolic pathway activity related to drug transformation. rsc.orgnih.gov This detailed understanding of Triflusal's metabolism and disposition, facilitated by this compound, is essential for evaluating its pharmacokinetic profile, identifying potential drug interactions, and understanding variability in drug response.
Insights into Disease Pathophysiology and Therapeutic Intervention at a Molecular Level
While this compound is primarily a tool for quantitative analysis and metabolic tracing, its application in studying Triflusal's interaction with biological systems can provide insights into disease pathophysiology and therapeutic intervention at a molecular level. Triflusal is known to exert its antiplatelet effects through multiple mechanisms, including the inhibition of COX-1, preservation of vascular prostacyclin, inhibition of nuclear factor k-B activation, and blocking phosphodiesterase. wikipedia.org These mechanisms directly relate to the molecular processes involved in platelet aggregation and thrombosis, which are central to thromboembolic diseases.
Future Directions and Emerging Research Avenues for Triflusal 13c6
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Mapping
The application of Triflusal-13C6 in conjunction with advanced omics technologies, particularly metabolomics and proteomics, holds significant potential for comprehensively mapping the biological pathways influenced by triflusal (B1683033) and its metabolites. Stable isotope labeling, including the use of 13C, is a powerful technique in mass spectrometry-based metabolomics for tracing metabolic pathways and understanding metabolic flux embopress.orgmdpi.comnorthwestern.edufrontiersin.orgnih.govmdpi.comwistar.org. By administering this compound, researchers can track the fate of the labeled compound and its labeled metabolites through various metabolic networks within cells, tissues, or biological fluids. This allows for the identification and quantification of downstream metabolites affected by triflusal's activity, providing insights into its influence on cellular metabolism.
Similarly, stable isotope labeling is increasingly utilized in proteomics for quantifying protein abundances and studying protein modification dynamics wistar.orgnih.govbiorxiv.orgresearchgate.netiric.cadkfz.de. While direct labeling of proteins by this compound is less likely than metabolic incorporation of isotopes, studies have shown that the active metabolite of triflusal, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), can undergo covalent photobinding to proteins like human serum albumin (HSA), which was investigated using proteomic analysis frontiersin.orgnih.govresearchgate.net. Using this compound or a labeled form of HTB could facilitate the identification and quantification of proteins that interact with or are modified by the compound or its metabolites, providing a more complete picture of its molecular targets beyond the well-established COX-1 inhibition drugbank.comnih.govpatsnap.comwikipedia.org.
Integrating data from this compound-enhanced metabolomics and proteomics studies can provide a systems-level understanding of how triflusal perturbs biological pathways. This integrated omics approach can help to:
Identify novel metabolic pathways influenced by triflusal.
Determine the impact of triflusal on protein expression and post-translational modifications.
Map the interactions between triflusal/HTB and cellular proteins.
Elucidate the complex network of molecular events underlying triflusal's therapeutic effects and potential off-target activities.
Research has already begun to apply metabolomics to study the response to triflusal in biological samples, such as identifying metabolites in urine samples of healthy volunteers metabolomicssociety.org. Future studies utilizing this compound can build upon this by providing enhanced traceability and quantitative accuracy for triflusal-derived molecules and their impact on the metabolome and proteome.
Advanced Imaging Techniques using Labeled Probes (e.g., MRS, PET, if applicable)
The use of labeled compounds in advanced imaging techniques offers a powerful approach to visualize the distribution, accumulation, and metabolism of drugs in vivo. While this compound itself, being a stable isotope label, is not directly applicable for imaging modalities like Positron Emission Tomography (PET) which require radioisotopes, the research involving labeled compounds in imaging suggests potential future directions. PET imaging, for instance, utilizes radioisotope-labeled tracers to assess and quantify metabolic pathways in vivo frontiersin.orgnih.gov. Studies have explored the design and synthesis of trifluoro-labeled compounds, such as 4,4,16-trifluoropalmitate, for PET imaging of myocardial fatty acid oxidation nih.gov.
Although direct PET or MRS studies with this compound are not detailed in the provided information, the principle of using labeled molecules to track compounds in biological systems through imaging is a relevant area of advancement. Future research could explore the synthesis of triflusal or its derivatives labeled with isotopes suitable for imaging techniques like PET (e.g., with a radioisotope of fluorine if chemically feasible) or potentially explore the applicability of Magnetic Resonance Spectroscopy (MRS) if the 13C label in this compound provides a detectable signal in specific biological contexts, although MRS sensitivity for low-concentration compounds can be a limitation. The development of novel labeled probes based on the triflusal structure for imaging could provide non-invasive methods to study its distribution and target engagement in living subjects, offering valuable pharmacokinetic and pharmacodynamic data that complement in vitro and ex vivo studies.
Computational Modeling and Simulation of this compound Behavior and Interactions
Computational modeling and simulation play a crucial role in modern drug research by providing quantitative insights into drug behavior, interactions, and delivery mdpi.comfda.govplos.org. For this compound, computational approaches can be invaluable for predicting and understanding its complex journey through biological systems, from absorption and distribution to metabolism and excretion (ADME), and its interactions with biological targets.
Specific applications of computational modeling relevant to this compound research include:
Molecular Docking and Dynamics Simulations: These techniques can simulate the binding of triflusal and its metabolites, including labeled forms, to target proteins like COX-1 or other potential interaction partners identified through omics studies frontiersin.orgnih.govresearchgate.netresearchgate.net. This can provide detailed information about binding affinities, interaction sites, and conformational changes upon binding. Computational studies have already been used to investigate the photobinding of HTB to human serum albumin, providing insights into the nature of binding sites and conformational arrangements frontiersin.orgnih.govresearchgate.netresearchgate.net.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational models can integrate in vitro and in vivo data obtained using this compound to develop predictive models of its PK/PD profile. mdpi.comnih.gov The quantitative data from stable isotope tracing can enhance the accuracy of these models, allowing for better predictions of drug concentration-time profiles and their relationship to biological effects.
Simulation of Metabolic Pathways: Computational models can simulate metabolic flux based on data from this compound metabolomics studies. This can help to understand how triflusal affects the flow of metabolites through specific pathways and identify key regulatory points.
Predicting Tissue Distribution and Clearance: Computational models can simulate the distribution of this compound to different tissues and organs, as well as its clearance pathways, based on its physicochemical properties and interactions with transporters and metabolizing enzymes.
The integration of experimental data obtained using this compound with computational modeling can lead to a more profound understanding of its behavior in the body and its mechanistic effects at a quantitative level. This can inform experimental design, help prioritize research questions, and potentially predict the outcome of interventions.
Potential for New Therapeutic Discoveries based on this compound Mechanistic Research
Research utilizing this compound to delve deeper into the mechanistic actions of triflusal can uncover new therapeutic possibilities. Triflusal is known to inhibit COX-1, reduce thromboxane-B2 production, affect NF-kappa B, favor nitric oxide production, and block phosphodiesterase drugbank.comnih.govpatsnap.comwikipedia.orgmims.commedchemexpress.com. Its active metabolite, HTB, also contributes to its antiplatelet effects patsnap.commims.com. Mechanistic research is fundamental for establishing causal links between a drug's action on biological targets and its physiological effects, which is crucial for identifying potential drug targets and understanding therapeutic potential nih.gov.
By using this compound in omics studies and computational modeling, researchers can gain a more detailed understanding of the downstream effects of triflusal's known targets and potentially identify novel molecular interactions and pathways. For example, if this compound tracing reveals a significant impact on a previously unassociated metabolic pathway, further investigation could determine if modulating this pathway contributes to triflusal's therapeutic effects or suggests new therapeutic targets for related conditions.
Furthermore, understanding the detailed interactions of triflusal and HTB with proteins through labeled compound studies and computational simulations could reveal novel binding partners or mechanisms of action that were not previously appreciated. This could lead to the repurposing of triflusal for new indications or the design of novel compounds that selectively target these newly identified mechanisms. The neuroprotective effects observed for triflusal in animal studies, potentially linked to the inhibition of lipid peroxidation resulting from anoxia-reoxygenation, represent an area where detailed mechanistic studies using labeled compounds could provide further clarity and potentially lead to new therapeutic strategies for neurological conditions drugbank.comnih.gov.
Q & A
Q. How should researchers design experiments to evaluate the stability of Triflusal-13C6 under varying storage conditions?
To assess stability, use a factorial design with variables such as temperature (e.g., 4°C, 25°C), humidity, and exposure to light. Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify isotopic purity and degradation products at intervals (e.g., 0, 1, 3, 6 months). Include control batches of non-labeled Triflusal for comparative analysis. Document deviations using standardized protocols like those outlined in the Cochrane Handbook for systematic reporting .
Q. What methodological steps ensure accurate quantification of this compound in biological matrices?
Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard. Validate the method by testing linearity (e.g., 1–1000 ng/mL), precision (intra-day and inter-day CV <15%), and recovery rates (>80%). Cross-validate results with orthogonal techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to minimize matrix effects .
Q. How can researchers systematically review existing literature on this compound pharmacokinetics?
Follow PRISMA guidelines for systematic reviews: (1) Define inclusion criteria (e.g., studies with isotopic tracing in vivo/in vitro); (2) Search databases (PubMed, Embase, Google Scholar) using controlled vocabulary (e.g., "this compound," "isotope-labeled antiplatelet agents"); (3) Screen studies for bias using tools like ROBINS-I; (4) Synthesize data in tabular form, highlighting dose-response relationships and metabolic pathways .
Advanced Research Questions
Q. How to resolve contradictions in reported metabolic pathways of this compound across studies?
Conduct a meta-analysis of discrepant findings using subgroup analyses (e.g., species differences, dosing regimens). Apply the FINER framework to evaluate if contradictions arise from feasibility gaps (e.g., sample size) or methodological variability (e.g., extraction protocols). Use in vitro hepatic microsome assays to isolate species-specific metabolism and validate with kinetic modeling .
Q. What advanced strategies validate the isotopic integrity of this compound in long-term pharmacological studies?
Implement nuclear magnetic resonance (NMR) spectroscopy to confirm 13C enrichment at specific positions (e.g., benzene ring). Combine with accelerator mass spectrometry (AMS) for ultra-sensitive detection of isotopic dilution in tissues. Triangulate data with computational models (e.g., pharmacokinetic simulations) to predict stability under physiological conditions .
Q. How to design a cross-disciplinary study investigating this compound’s anti-inflammatory mechanisms beyond platelet inhibition?
Integrate omics approaches: (1) Transcriptomics (RNA-seq of endothelial cells post-treatment); (2) Proteomics (SILAC labeling to track protein expression changes); (3) Metabolomics (13C flux analysis to map metabolic shifts). Use Bayesian networks to identify causal links between pathways. Ensure ethical compliance by pre-regulating hypotheses and sharing raw data via repositories like Zenodo .
Methodological Best Practices
- Data Reproducibility : Predefine analytical protocols using tools like Electronic Lab Notebooks (ELNs). Include batch-to-batch variability assessments for this compound synthesis .
- Citation Practices : Use reference managers (EndNote, Zotero) to track primary sources. Avoid secondary summaries; prioritize peer-reviewed journals indexed in PubMed or Web of Science .
- Ethical Compliance : For human studies, align with Declaration of Helsinki principles. Detail participant selection criteria and informed consent processes in IRB submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
